molecular formula C9H15NO B13519752 I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 72799-72-5

I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol

Cat. No.: B13519752
CAS No.: 72799-72-5
M. Wt: 153.22 g/mol
InChI Key: YRQLHPAOXUNHLC-UHFFFAOYSA-N
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Description

2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol is a compound characterized by a bicyclic structure with an amino and hydroxyl functional group. This compound is notable for its unique structural features, which include a norbornene ring system. The presence of both amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ammonia or an amine under specific conditions. One common method involves the use of a pressure reactor where cyclopentadiene reacts with allyl alcohol to form bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is then aminated .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives such as ketones, amides, and other substituted compounds.

Scientific Research Applications

2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and hydroxyl groups in 2-amino-1-{bicyclo[221]hept-5-en-2-yl}ethan-1-ol makes it unique compared to its analogs

Properties

CAS No.

72799-72-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-amino-1-(2-bicyclo[2.2.1]hept-5-enyl)ethanol

InChI

InChI=1S/C9H15NO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h1-2,6-9,11H,3-5,10H2

InChI Key

YRQLHPAOXUNHLC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(CN)O

Origin of Product

United States

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